

Endoxifen-d5: A Technical Guide to Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Endoxifen-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical parameters defining the quality and purity of **Endoxifen-d5**, a deuterated analog of Endoxifen. Endoxifen, a potent active metabolite of Tamoxifen, is a key molecule in endocrine therapy and research. The use of a deuterated internal standard like **Endoxifen-d5** is crucial for accurate quantification in complex biological matrices. This document outlines the typical specifications found in a Certificate of Analysis, details the rigorous analytical methodologies employed for purity determination, and illustrates a key signaling pathway influenced by Endoxifen.

Endoxifen-d5: Certificate of Analysis Data

A Certificate of Analysis (CoA) for **Endoxifen-d5** provides essential information regarding its identity, purity, and quality. While a specific CoA was not publicly available, the following table summarizes the typical specifications provided by various suppliers for **Endoxifen-d5**. It is imperative for researchers to obtain a lot-specific CoA from their supplier for detailed quantitative data.

Parameter	Specification	Source
Chemical Name	(Z)-4-(1-(4-(2-(methylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl-d5)phenol	
Synonyms	N-Desmethyl-4-hydroxy Tamoxifen-d5	
CAS Number	1185244-45-4	
Molecular Formula	C ₂₅ H ₂₂ D ₅ NO ₂	
Molecular Weight	378.52 g/mol	
Isotopic Purity	Typically ≥98% deuterated forms (d1-d5)	Vendor Specific CoA
Chemical Purity (by HPLC/LC-MS)	Typically ≥98%	Vendor Specific CoA
Appearance	White to off-white solid	Vendor Specific CoA
Solubility	Soluble in DMSO, Methanol	Vendor Specific CoA
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	

Experimental Protocols for Purity and Isomeric Assessment

The determination of chemical and isomeric purity of **Endoxifen-d5** is critical for its use as an analytical standard. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of **Endoxifen-d5** and to identify and quantify any impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., Zodiac C18, 4.6 x 250 mm, 5 μ m) is commonly used.
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a 78:22 ratio of 0.1% trifluoroacetic acid buffer to acetonitrile.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.
- Detection: UV detection at a wavelength of 278 nm.
- Sample Preparation: A stock solution of **Endoxifen-d5** is prepared in a suitable solvent (e.g., methanol or mobile phase) and diluted to an appropriate concentration for analysis.
- Data Analysis: The purity is determined by calculating the area percentage of the main **Endoxifen-d5** peak relative to the total area of all peaks detected in the chromatogram. The method should be validated for linearity, precision, accuracy, and specificity according to ICH Q2 (R1) guidelines. The limit of detection (LOD) and limit of quantitation (LOQ) should also be established.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isomeric Purity and Trace Analysis

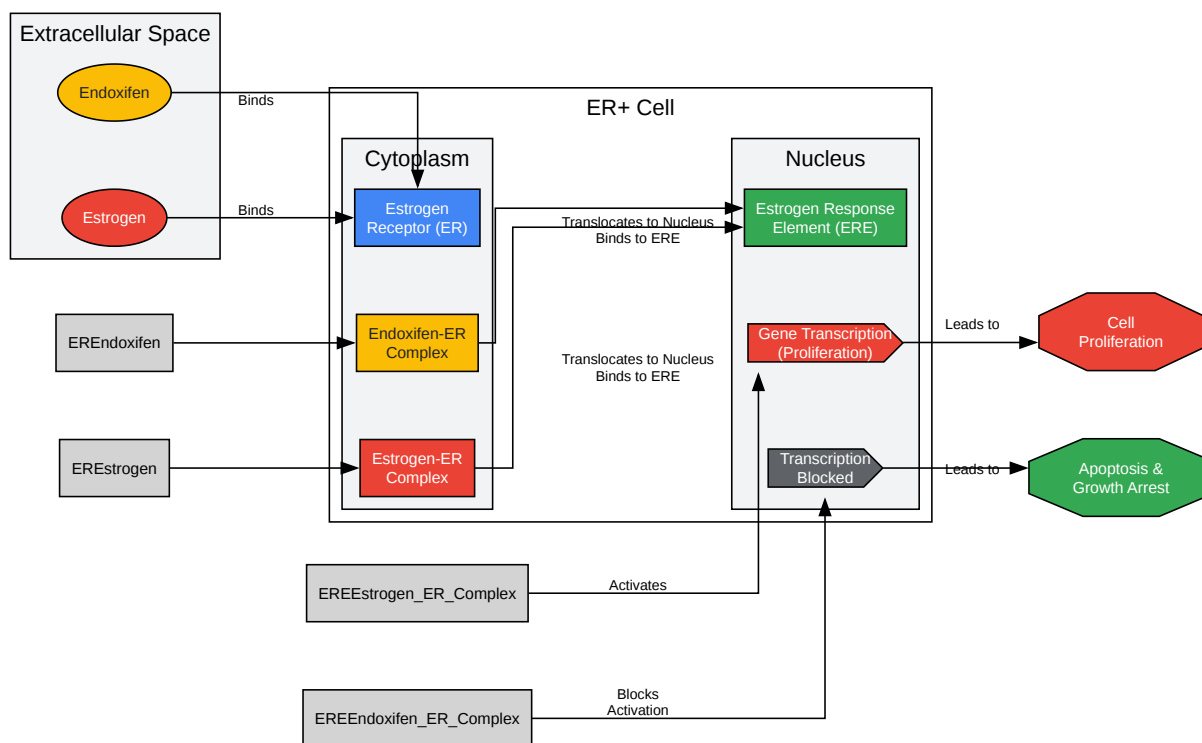
LC-MS/MS is a highly sensitive and specific method for quantifying Endoxifen and its isomers, and for confirming the isotopic purity of **Endoxifen-d5**. This is crucial as the (Z)-isomer is the more biologically active form.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

- Chromatographic Separation:
 - Column: A high-resolution reversed-phase column (e.g., Kinetex C18 or Poroshell 120 EC-C18) is used to separate the (Z) and (E) isomers of Endoxifen.
 - Mobile Phase: A gradient elution is typically employed using solvents such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol or acetonitrile (Solvent B).
 - Gradient Program: A typical gradient might start with a high percentage of Solvent A, with a linear increase in Solvent B over the course of the run to elute the analytes.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Endoxifen and its deuterated internal standard, **Endoxifen-d5**. For Endoxifen, a common transition is m/z 374.3 > 58.1. For **Endoxifen-d5**, the transition would be m/z 379.3 > 58.1.
 - Data Analysis: The ratio of the peak areas of the analyte to the internal standard is used for quantification. The separation of (Z)- and (E)-isomers is confirmed by their distinct retention times.

Endoxifen Signaling Pathway

Endoxifen exerts its therapeutic effects primarily through the modulation of the estrogen receptor (ER). The following diagram illustrates a simplified signaling pathway of Endoxifen in an estrogen receptor-positive (ER+) cell.



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Endoxifen's mechanism of action in ER+ cells.

This guide provides a foundational understanding of the key quality attributes of **Endoxifen-d5** and the analytical methods used for their assessment. For all research and development purposes, it is essential to refer to the lot-specific Certificate of Analysis provided by the supplier and to perform appropriate method validation for any analytical procedures.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com